molecular formula C17H14N4O3 B5060816 2-{4-methyl-6-[(4-nitrophenyl)amino]-2-pyrimidinyl}phenol

2-{4-methyl-6-[(4-nitrophenyl)amino]-2-pyrimidinyl}phenol

Cat. No. B5060816
M. Wt: 322.32 g/mol
InChI Key: GAJAMGZKPCFNHN-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. The nitrophenyl group could potentially undergo reactions such as reduction to form aminophenols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, nitrophenols are typically yellow solids , and the presence of the nitro group would make the compound more acidic than phenol .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, nitrophenols have been used in the synthesis of various pharmaceuticals .

Safety and Hazards

Nitrophenols are known to be poisonous . Therefore, it’s likely that this compound, which contains a nitrophenol group, could also be hazardous. Proper safety precautions should be taken when handling this compound.

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly in the field of pharmaceuticals given the known uses of nitrophenols . Additionally, further studies could be conducted to fully elucidate the physical and chemical properties of this compound.

properties

IUPAC Name

2-[4-methyl-6-(4-nitroanilino)pyrimidin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-11-10-16(19-12-6-8-13(9-7-12)21(23)24)20-17(18-11)14-4-2-3-5-15(14)22/h2-10,22H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJAMGZKPCFNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-Methyl-6-[(4-nitrophenyl)amino]pyrimidin-2-yl}phenol

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